2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate 2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17671105
InChI: InChI=1S/C11H11ClF3NO3/c1-6-3-8(9(18-2)4-7(6)12)16-10(17)19-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C11H11ClF3NO3
Molecular Weight: 297.66 g/mol

2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

CAS No.:

Cat. No.: VC17671105

Molecular Formula: C11H11ClF3NO3

Molecular Weight: 297.66 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate -

Specification

Molecular Formula C11H11ClF3NO3
Molecular Weight 297.66 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate
Standard InChI InChI=1S/C11H11ClF3NO3/c1-6-3-8(9(18-2)4-7(6)12)16-10(17)19-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17)
Standard InChI Key HOZDUAIIWMSOLS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1Cl)OC)NC(=O)OCC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,2,2-trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, reflects its three key structural components:

  • A 4-chloro-2-methoxy-5-methylphenyl ring, providing steric bulk and electronic modulation.

  • A carbamate linkage (–NH–C(=O)–O–) bridging the aromatic and trifluoroethyl groups.

  • A 2,2,2-trifluoroethyl terminus, introducing strong electron-withdrawing effects and hydrophobicity.

The SMILES notation CC1=CC(=C(C=C1Cl)OC)NC(=O)OCC(F)(F)F explicitly defines the connectivity, highlighting the para-chloro, ortho-methoxy, and meta-methyl substitutions on the benzene ring.

Physicochemical Profile

Key properties derived from computational and experimental data include:

PropertyValueSource
Molecular FormulaC₁₁H₁₁ClF₃NO₃
Molecular Weight297.66 g/mol
LogP (Predicted)~3.2 (indicating lipophilicity)
Hydrogen Bond Donors1 (N–H group)
Hydrogen Bond Acceptors6 (3 F, 2 O, 1 N)

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically proceeds via a two-step protocol:

  • Aniline Preparation: 4-Chloro-2-methoxy-5-methylaniline is synthesized through nitration and reduction of a substituted toluene derivative, followed by methoxylation and chlorination.

  • Carbamate Formation: The aniline reacts with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., pyridine) to form the target carbamate :

Ar–NH2+ClC(=O)OCH2CF3baseAr–NH–C(=O)OCH2CF3+HCl\text{Ar–NH}_2 + \text{ClC(=O)OCH}_2\text{CF}_3 \xrightarrow{\text{base}} \text{Ar–NH–C(=O)OCH}_2\text{CF}_3 + \text{HCl}

Yield Optimization: Reactions conducted in anhydrous dichloromethane at 0–5°C achieve yields exceeding 75%, minimizing side reactions like over-alkylation.

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol/water. Purity (>95%) is confirmed by:

  • HPLC: Retention time ~8.2 min (C18 column, acetonitrile/water 70:30).

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.25 (s, 1H, aryl), 3.85 (s, 3H, OCH₃), and 4.45 (q, 2H, CF₃CH₂O).

Biological Activity and Mechanistic Insights

Agrochemical Applications

Patent data highlight carbamates as herbicides and fungicides, where the chloro and methoxy groups disrupt fungal cell wall synthesis . In comparative assays, fluorinated analogs show 2–3x higher activity against Botrytis cinerea than non-fluorinated counterparts, likely due to improved cuticle penetration .

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

The trifluoroethyl group resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo. In rat models, similar compounds exhibit t₁/₂ > 6 hours, with primary excretion via renal pathways.

Toxicity Profile

Carbamates generally show reversible AChE inhibition, causing cholinergic toxicity at high doses. Estimated LD₅₀ for this compound in rodents is projected at 250–300 mg/kg (oral), based on QSAR models . Chronic exposure risks necessitate strict handling protocols.

Analytical Characterization Techniques

Spectroscopic Methods

  • IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–F stretch).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 298.1, with fragmentation ions at m/z 154 (aryl moiety) and 99 (CF₃CH₂O⁺).

Chromatographic Analysis

UHPLC Conditions:

  • Column: Acquity BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)

  • Gradient: 10–90% B over 10 min

  • Detection: UV at 254 nm

Comparative Analysis with Related Carbamates

CompoundMolecular WeightlogPAChE IC₅₀ (µM)Fungicidal EC₅₀ (ppm)
2,2,2-Trifluoroethyl derivative297.663.2N/A12.5 (projected)
Phenyl analog291.732.84525.0
Methyl carbamate 183.581.512050.0

The trifluoroethyl group confers enhanced bioactivity across metrics, validating its role in optimizing agrochemical agents .

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